6-(3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-[3-(5-bromopyrimidin-2-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O3/c1-20-13(22)5-4-12(19-20)14(23)21-6-2-3-11(9-21)24-15-17-7-10(16)8-18-15/h4-5,7-8,11H,2-3,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYERHXQJHDKROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Bromopyrimidine Attachment: The bromopyrimidine group can be attached through nucleophilic aromatic substitution reactions, where the pyrimidine ring is activated by electron-withdrawing groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized pyridazinone compounds.
Scientific Research Applications
Pharmacological Applications
The compound has shown promise as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting various diseases. Its structure suggests potential activity against certain enzymes and receptors involved in disease pathways.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including those related to 6-(3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one, can inhibit specific kinases involved in cancer progression. For instance, studies have identified novel pyrimidine derivatives that target plasmodial kinases, which are critical for malaria treatment and may offer insights into anticancer therapies as well .
Antimicrobial Properties
Pyrimidine derivatives have been evaluated for their antimicrobial activities. Compounds similar to this compound have shown significant efficacy against various bacterial strains, suggesting their potential as antimicrobial agents .
Synthesis and Methodology
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The following table outlines the key steps involved in its synthesis:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Esterification | N-Boc-piperidine carboxylic acid with methylating agent | Formation of intermediate |
| 2 | Reduction | Sodium borohydride | Alcohol derivative |
| 3 | Condensation | Potassium carbonate | Formation of a key intermediate |
| 4 | Substitution | Sodium azide | Introduction of azido group |
| 5 | Deprotection | Hydrogen chloride | Regeneration of amine |
| 6 | Final condensation | Potassium carbonate | Formation of target compound |
This synthetic route highlights the versatility and complexity involved in creating this compound, emphasizing the need for careful optimization at each step to achieve high yields and purity.
Case Studies and Research Findings
Several studies have investigated the efficacy and application of pyrimidine derivatives similar to this compound.
Cancer Research
A study published in Nature explored the use of pyrimidine analogs in targeting thymidine kinase, demonstrating their potential in enhancing the effectiveness of boron neutron capture therapy for cancer treatment. The findings indicated that certain analogs exhibited improved substrate and inhibitor properties compared to existing therapies .
Drug Development
Research focusing on the synthesis of carboranyl pyrimidine nucleoside analogs revealed significant advancements in understanding enzyme interactions relevant to drug metabolism and efficacy. These studies support the notion that modifying existing pyrimidine structures can lead to enhanced pharmacological profiles .
Mechanism of Action
The mechanism of action of 6-(3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds with a pyridazinone core can interact with various enzymes or receptors, modulating their activity. The bromopyrimidine moiety might enhance binding affinity or selectivity towards certain molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
5-Chloro-6-phenylpyridazin-3(2H)-one derivatives () Core structure: Pyridazinone with 5-chloro and 6-phenyl substituents. Key difference: The target compound replaces the 5-chloro and 6-phenyl groups with a piperidine-carbonyl and bromopyrimidinyloxy moiety. Synthesis: Alkylation of pyridazinone with halides under basic conditions (e.g., K₂CO₃ in acetone) .
Pyridazinone antimicrobial agents () Activity: Pyridazinone derivatives exhibit MICs ≤12.5 µM against Campylobacter jejuni but higher cytotoxicity compared to piperazine derivatives. Structural contrast: The target compound’s piperidine-carbonyl group may reduce cytotoxicity relative to simpler piperidine derivatives, which showed higher toxicity in the same study .
Piperidine-carboxamide inhibitors () Example: 4-(4-Bromo-2-oxo-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide. Similarity: Both compounds feature a piperidine-carboxamide linkage. Difference: The benzodiazol-2-one core in contrasts with the pyridazinone core in the target compound. Piperidine derivatives in this class showed potent enzyme inhibition (LCMS [M+H]+ 460) .
6-(3-(Aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one () Similarity: Shares the pyridazinone core and piperidine-1-carbonyl group. Difference: The aminomethylphenyl substituent replaces the bromopyrimidinyloxy group. This analog highlights the role of halogen vs. amine groups in modulating bioactivity .
Pharmacological Implications
- Cytotoxicity trade-offs : Piperidine derivatives often exhibit higher cytotoxicity than piperazine analogs, necessitating structural optimization for therapeutic indices .
Biological Activity
The compound 6-(3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.24 g/mol. The structure features a pyridazine ring, a piperidine moiety, and a brominated pyrimidine, which are crucial for its biological activity.
Synthesis
The synthesis of this compound involves several steps, including the formation of the piperidine derivative followed by the introduction of the bromopyrimidine group. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against Mycobacterium tuberculosis . In one study, derivatives displayed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, suggesting potent inhibitory effects on bacterial growth .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Similar compounds have been evaluated for their effects on various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis. For example, studies on related piperidine derivatives indicate their ability to disrupt cancer cell signaling pathways, leading to reduced tumor growth .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The presence of the brominated pyrimidine may enhance binding affinity to target enzymes involved in cellular proliferation.
- Interference with DNA Replication : The structural similarity to nucleobases allows for potential incorporation into DNA or RNA, disrupting normal replication processes.
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
- Study on Antitubercular Activity : A series of piperidine derivatives were synthesized and tested against Mycobacterium tuberculosis. The most active compounds exhibited significant bactericidal activity with low cytotoxicity towards mammalian cells .
- Anticancer Evaluation : In vitro studies demonstrated that certain derivatives inhibited the growth of breast and lung cancer cell lines by inducing apoptosis and cell cycle arrest .
Data Summary
Q & A
Q. What are the recommended synthetic routes for 6-(3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves coupling a bromopyrimidine derivative with a functionalized piperidine intermediate. For example, nucleophilic substitution reactions using potassium carbonate as a base in polar aprotic solvents (e.g., acetone or DMF) at room temperature can facilitate ether bond formation between the pyrimidine and piperidine moieties . Subsequent carbonyl coupling (e.g., via carbodiimide-mediated amidation) with a methylpyridazinone precursor is critical. Reaction efficiency can be improved by optimizing stoichiometry (e.g., 1:1 molar ratio of reactants), solvent choice (to enhance solubility), and purification via preparative TLC or column chromatography .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : Employ a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile for purity assessment (>95%) .
- NMR : Confirm structural integrity by verifying peaks corresponding to the bromopyrimidine (δ ~8.5 ppm for aromatic protons), piperidine (δ ~3.5–4.0 ppm for oxy-piperidine), and pyridazinone carbonyl (δ ~165–170 ppm in NMR) .
- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) against the theoretical value (CHBrNO; ~393.2 g/mol) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation exposure. If inhaled, move to fresh air immediately and seek medical attention .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact; wash with soap and water if exposed .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Validate activity across multiple assays (e.g., enzymatic inhibition vs. cell-based assays) to rule out false positives/negatives.
- Structural Analysis : Compare batch-specific NMR/HRMS data to identify impurities or degradation products that may alter activity .
- Dose-Response Studies : Perform EC/IC titrations under standardized conditions (pH, temperature) to ensure reproducibility .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer :
- Laboratory Simulations : Assess hydrolysis/photolysis rates under controlled pH and UV light conditions. Use LC-MS to track degradation products .
- Biotic Transformations : Incubate with soil or microbial consortia to evaluate biodegradation pathways. Metabolite identification via high-resolution mass spectrometry is critical .
- Computational Modeling : Apply QSAR models to predict partitioning coefficients (log P) and bioaccumulation potential .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store aliquots at 4°C, -20°C, and room temperature. Monitor degradation via HPLC at 0, 1, 3, and 6 months.
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and oxidative conditions (HO) to identify vulnerable functional groups (e.g., ester or amide bonds) .
Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography or chemical proteomics with a tagged derivative of the compound to isolate binding proteins.
- Kinetic Studies : Perform time-dependent enzymatic assays to distinguish competitive vs. non-competitive inhibition .
- Mutagenesis : Engineer point mutations in suspected target proteins (e.g., kinases) to validate binding residues via SPR or ITC .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?
- Methodological Answer :
- Batch Comparison : Overlay NMR spectra to identify variations in peak splitting or integration ratios.
- Isotopic Labeling : Synthesize a -labeled analog to confirm assignment of ambiguous peaks .
- Crystallography : If feasible, obtain single-crystal X-ray structures to resolve stereochemical uncertainties .
Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC and Hill coefficients.
- ANOVA with Post Hoc Tests : Use randomized block designs (as in agricultural studies) to account for variability between experimental replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
